N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide
Description
N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with the molecular formula C22H24N2O7S2 This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, sulfonamide, and dimethoxyphenyl groups
Properties
IUPAC Name |
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S2/c1-15-13-19(10-12-21(15)30-3)33(27,28)23-16-5-8-18(9-6-16)32(25,26)24-20-14-17(29-2)7-11-22(20)31-4/h5-14,23-24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHOZLMXOPGVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2,5-dimethoxyaniline with a sulfonyl chloride derivative to form the corresponding sulfonamide.
Coupling Reaction: The sulfonamide intermediate is then coupled with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group results in the formation of the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition, particularly in the development of sulfa drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.
N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-3-methylbenzenesulfonamide: Similar structure but lacks the methoxy group on the benzene ring.
Uniqueness
N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
